molecular formula C11H9NO3S B1434369 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid CAS No. 1955531-75-5

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

Cat. No. B1434369
M. Wt: 235.26 g/mol
InChI Key: XZBIBANZXAKUPF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid (CITC) is a cyclopropyl-substituted isoxazole-4-carboxylic acid with a thiophene-3-yl substituent. It has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. CITC is a versatile compound, with a wide range of biological activities, and has been used in the development of new drugs and materials.

Scientific Research Applications

Antitumor Activity

Isoxazoles, such as "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid," have been synthesized and evaluated for their antitumor activity. A study by Potkin et al. (2014) discusses the synthesis of isoxazolyl- and isothiazolylcarbamides, derived from similar isoxazole carboxylic acids, exhibiting high antitumor activity. These compounds increase the effectiveness of cytostatic drugs, suggesting their potential in cancer treatment protocols (Potkin et al., 2014).

Synthesis and Reactivity

Isoxazole compounds serve as crucial intermediates in synthetic chemistry, enabling the development of pharmacologically active molecules. Vitale and Scilimati (2013) highlight the versatility of isoxazoles, including those with structural similarities to "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid," in synthesizing a variety of bioactive heterocycles. This underscores the role of such compounds in producing drugs and herbicides (Vitale & Scilimati, 2013).

Herbicidal Activities

The herbicidal potential of isoxazole derivatives is well-documented, with compounds structurally related to "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid" showing significant activity against various weed species. A study by Fu-b (2014) on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea illustrates the application of isoxazole carboxylic acids in developing effective herbicides (Fu-b, 2014).

Pharmacological Characterization

Isoxazole compounds are crucial in the pharmacological study of receptor activities, with some derivatives showing selective antagonism or agonism at specific receptor sites. Conti et al. (2007) synthesized and characterized derivatives of isoxazole acids for their activity at glutamate receptors, providing insights into the development of novel neurological drugs (Conti et al., 2007).

Mode of Action of Herbicides

Isoxaflutole, a compound with a core structure of "5-cyclopropyl isoxazol-4-yl," acts as a preemergence herbicide. Pallett et al. (1998) elucidate its mode of action, which involves the rapid conversion to a diketonitrile derivative inhibiting the biosynthesis of essential plant quinones. This research provides a foundation for designing novel herbicides with specific modes of action (Pallett et al., 1998).

properties

IUPAC Name

5-cyclopropyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(14)8-9(7-3-4-16-5-7)12-15-10(8)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBIBANZXAKUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CSC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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